

## In Vitro Kinase Inhibitory Profile of Brigatinib: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

Brigatinib (AP26113) is a potent, next-generation tyrosine kinase inhibitor (TKI) engineered to target Anaplastic Lymphoma Kinase (ALK) and overcome resistance to earlier-generation ALK inhibitors.[1][2] Its clinical efficacy in non-small cell lung cancer (NSCLC) is underpinned by a distinct in vitro kinase inhibitory profile. This technical guide provides a comprehensive overview of Brigatinib's in vitro activity, detailing its inhibitory potency against a broad spectrum of kinases, the experimental methodologies used for these characterizations, and the key signaling pathways it modulates.

# Data Presentation: Kinase Inhibition Profile of Brigatinib

The inhibitory activity of Brigatinib has been quantified against a wide panel of kinases in both biochemical (cell-free) and cellular assays. The following tables summarize the half-maximal inhibitory concentration (IC50) values, providing a clear comparison of Brigatinib's potency and selectivity.

# Table 1: Biochemical (Cell-Free) Kinase Inhibition by Brigatinib



Kinase Target	IC50 (nM)	Reference(s)	
Primary Targets			
ALK (Anaplastic Lymphoma Kinase)	0.6	[3][4][5]	
ROS1 (c-ros oncogene 1)	1.9	[3][4][6]	
ALK Mutants			
ALK C1156Y	0.6	[7][8]	
ALK F1174L	1.4	[8]	
ALK L1196M	1.7	[8]	
ALK G1202R	4.9	[8]	
ALK R1275Q	6.6	[7][8]	
Other Significant Targets			
FLT3 (FMS-like tyrosine kinase 3)	2.1	[3][4][6]	
FLT3 (D835Y Mutant)	1.5	[3][7]	
EGFR (L858R Mutant)	1.5	[3][4][7]	
IGF-1R (Insulin-like growth factor 1 receptor)	38	[6]	
INSR (Insulin Receptor)	262	[6]	
Less Sensitive/Resistant Kinases			
EGFR (L858R/T790M Mutant)	29-160	[3][7]	
Native EGFR	29-160	[3][7]	
MET (Mesenchymal-epithelial transition factor)	>1000	[3][4]	





**Table 2: Cellular Kinase Inhibition and Antiproliferative** 

**Activity of Brigatinib** 

Activity of Br Cell Line/Target	IC50 (nM)	Assay Type	Reference(s)
ALK-Positive Cell Lines			
Native EML4-ALK	14	Cellular Inhibition	[5][8]
ALK-rearranged (NPM-ALK or EML4- ALK)	1.5 - 12.0	ALK Phosphorylation Inhibition	[3][4]
ALK-rearranged Cell Lines	4 - 31	Growth Inhibition (GI50)	[4][7]
Other Kinase-Driven Cell Lines			
ROS1	18	Cellular Inhibition	[3][5]
FLT3	148	Cellular Inhibition	[3][4]
IGF-1R	158	Cellular Inhibition	[4]
FLT3 (D835Y Mutant)	211	Cellular Inhibition	[4]
EGFR (L858R Mutant)	489	Cellular Inhibition	[4]
Resistant Cell Lines			
Native EGFR	>3000	Cellular Inhibition	[3]
INSR	>3000	Cellular Inhibition	[3][5]

### **Experimental Protocols**

The following are detailed methodologies representative of the key experiments cited for determining the in vitro kinase inhibitory profile of Brigatinib.



## In Vitro Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.

#### Materials:

- Purified recombinant kinases (e.g., ALK, ROS1)
- Specific peptide or protein substrates
- Brigatinib (serially diluted in DMSO)
- ATP (at or near the Km for each kinase)
- Kinase Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
- ADP-Glo™ Kinase Assay Kit (Promega)
- White, opaque 384-well assay plates
- Luminometer

#### Procedure:

- Compound Plating: Dispense 1  $\mu$ L of serially diluted Brigatinib or DMSO (vehicle control) into the wells of a 384-well plate.
- Kinase Addition: Add 2 µL of the desired kinase, diluted in Kinase Assay Buffer, to each well.
- Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow for compound binding to the kinase.
- Reaction Initiation: Initiate the kinase reaction by adding 2 μL of a mixture of the kinase substrate and ATP (prepared in Kinase Assay Buffer) to each well.



- Kinase Reaction: Incubate the plate at 30°C for 1 hour.
- Reaction Termination: Add 5 µL of ADP-Glo<sup>™</sup> Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
- ADP Detection: Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate at room temperature for 30-60 minutes.
- Data Acquisition: Measure the luminescence of each well using a plate reader.
- Data Analysis: The luminescent signal is proportional to the amount of ADP produced.
   Calculate the percent inhibition for each **Brigatinib** concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

### **Cellular Kinase Inhibition and Proliferation Assay**

This assay measures the ability of Brigatinib to inhibit the proliferation of cancer cell lines driven by specific kinases.

#### Materials:

- Cancer cell lines (e.g., Ba/F3 cells engineered to express specific kinases, NSCLC cell lines with ALK rearrangements)
- Appropriate cell culture medium and supplements
- Brigatinib (serially diluted in DMSO)
- CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
- White, opaque 96-well cell culture plates
- Luminometer

#### Procedure:

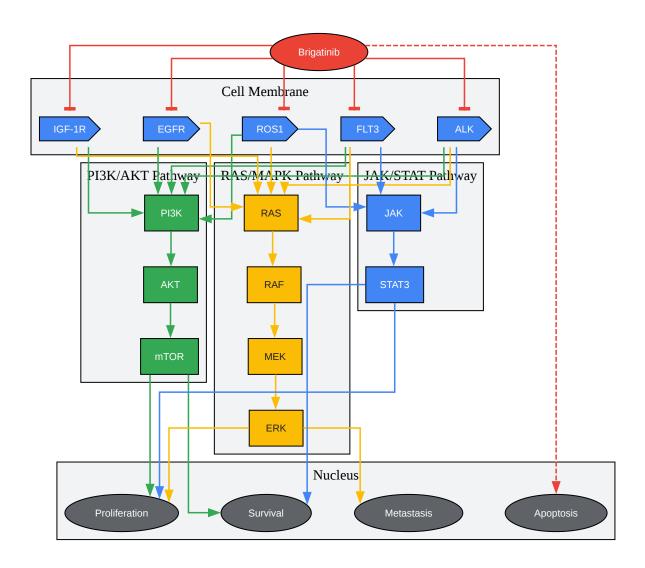


- Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- Compound Treatment: Treat the cells with a serial dilution of Brigatinib. Include DMSOtreated wells as a negative control.
- Incubation: Incubate the cells for 72 hours at 37°C in a humidified CO2 incubator.
- Cell Viability Measurement: Equilibrate the plate to room temperature. Add CellTiter-Glo®
   Reagent to each well according to the manufacturer's instructions.
- Signal Development: Mix the contents on an orbital shaker to induce cell lysis and allow the luminescent signal to stabilize.
- Data Acquisition: Measure the luminescence of each well using a plate reader.
- Data Analysis: The luminescent signal is proportional to the number of viable cells. Calculate
  the percent inhibition of cell proliferation for each **Brigatinib** concentration relative to the
  DMSO control. Determine the IC50 or GI50 (concentration for 50% of maximal inhibition of
  growth) value by fitting the data to a dose-response curve.

# Mandatory Visualizations Signaling Pathways Modulated by Brigatinib

Brigatinib exerts its therapeutic effect by inhibiting the autophosphorylation of ALK and other susceptible receptor tyrosine kinases, thereby blocking downstream signaling cascades crucial for cancer cell proliferation and survival.[9][10][11] The primary pathways affected include the RAS-RAF-MEK-ERK (MAPK), PI3K-AKT-mTOR, and JAK-STAT pathways.[8][12][13]





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Caption: Brigatinib inhibits multiple receptor tyrosine kinases, blocking key downstream signaling pathways.



## Experimental Workflow for In Vitro Kinase Inhibition Profiling

The process of determining the in vitro kinase inhibitory profile of a compound like Brigatinib follows a systematic workflow, from compound preparation to data analysis.



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Caption: A generalized workflow for in vitro kinase inhibition profiling.

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